

(R)-3-Amino-1,2-propanediol molecular structure and properties

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Compound of Interest

Compound Name: (R)-3-Amino-1,2-propanediol

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An In-depth Technical Guide to **(R)-3-Amino-1,2-propanediol** for Advanced Research and Development

Introduction: The Significance of a Chiral Workhorse

(R)-3-Amino-1,2-propanediol, a chiral derivative of glycerol, stands as a pivotal building block in modern synthetic chemistry and pharmaceutical development.^{[1][2]} Its unique trifunctional structure, featuring a primary amine and two hydroxyl groups on a propane backbone with a defined stereocenter, imparts a high degree of versatility. This allows it to serve as a foundational component in the synthesis of complex molecules, from life-saving drugs to advanced materials. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating innovative chemical entities and therapeutic agents. This guide provides a comprehensive technical overview, grounded in scientific literature, to support its application in demanding research and development environments.

Molecular Structure and Physicochemical Profile

The defining feature of **(R)-3-Amino-1,2-propanediol** is its specific three-dimensional arrangement, which is crucial for its role in asymmetric synthesis.^[2] The "R" designation denotes the Rectus configuration at the C2 chiral center according to the Cahn-Ingold-Prelog

priority rules. This stereochemical purity is paramount in pharmaceutical applications where enantiomers can exhibit vastly different biological activities.

The molecule's physical state can vary from a white to light yellow crystalline powder to a colorless, viscous liquid, often depending on purity and ambient conditions.[3][4] Its high water solubility is attributed to the polar amine and hydroxyl functional groups, which readily participate in hydrogen bonding.[5]

Table 1: Key Identifiers and Physicochemical Properties

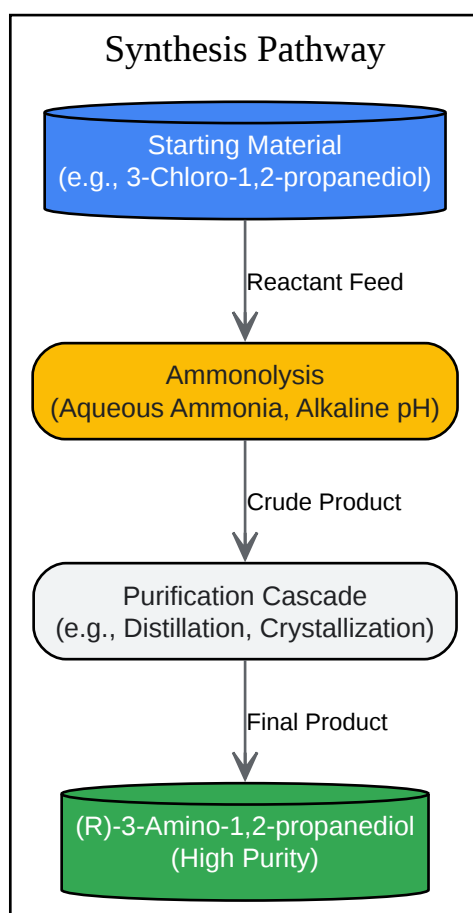
Property	Value
IUPAC Name	(2R)-3-aminopropane-1,2-diol[6]
CAS Number	66211-46-9[4][7]
Molecular Formula	C ₃ H ₉ NO ₂ [4][6][7]
Molecular Weight	91.11 g/mol [7][8]
Appearance	White to light yellow crystalline powder or viscous liquid[4]
Melting Point	53-57 °C[6]
Boiling Point	117-119 °C @ 0.4 mm Hg; 264-265 °C @ 739 mmHg[7]
Density	~1.175 g/mL at 25 °C[3][7]
Water Solubility	>1000 g/L (Highly Soluble)
Specific Optical Rotation	+27° to +29° (c=4, 5N HCl)[6]
SMILES	NCC(O)CO[6]
InChI Key	KQIGMPWTAHJUMN-UHFFFAOYSA-N[9]

Synthesis and Manufacturing Pathways

The industrial production of 3-amino-1,2-propanediol, often as a racemate, typically involves the ammonolysis of a glycerol derivative. A common and efficient method starts with 3-chloro-

1,2-propanediol, which reacts with ammonia under alkaline conditions.[1][10][11] The synthesis of the enantiomerically pure (R)-form requires a stereocontrolled approach. One such method involves the asymmetric dihydroxylation of allylamine using a chiral catalyst system.[10]

A generalized industrial synthesis workflow is outlined below. The process begins with a key precursor, which is then subjected to amination, followed by rigorous purification steps to achieve the high purity required for pharmaceutical applications.



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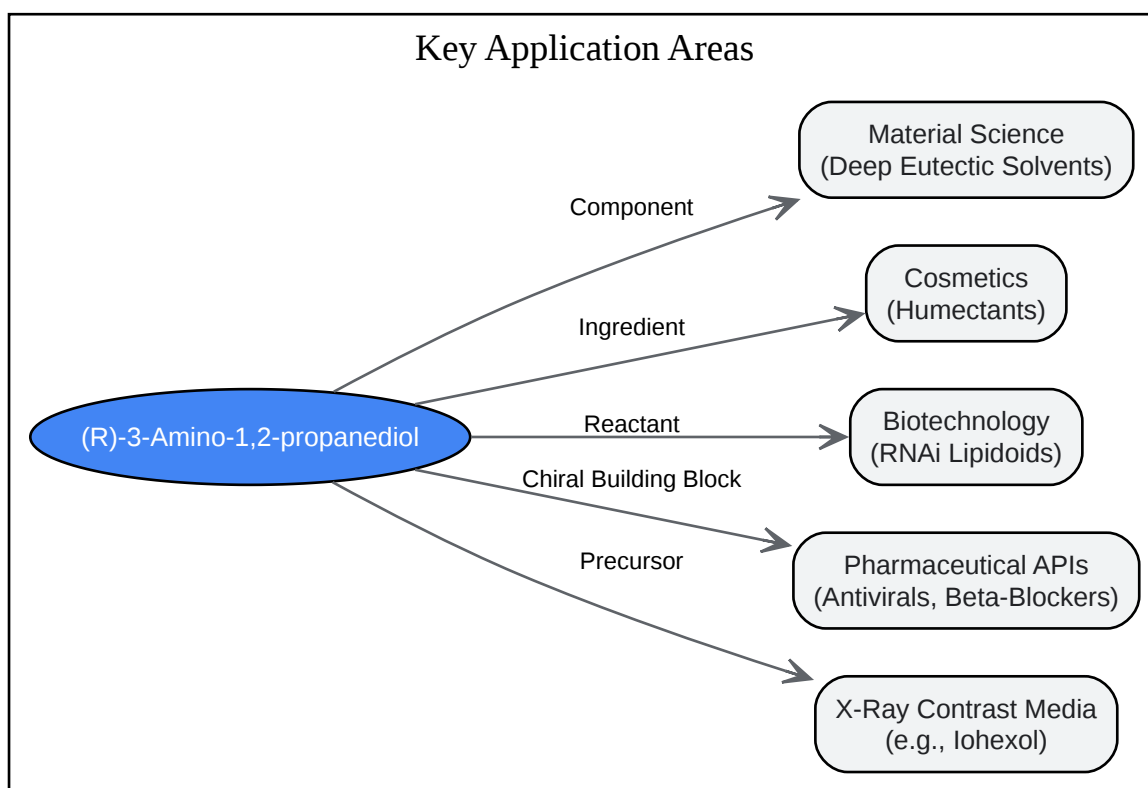
Caption: Generalized workflow for the synthesis of 3-amino-1,2-propanediol.

A published laboratory procedure for synthesizing the racemic compound from 3-chloro-1,2-propanediol and ammonia reported a yield of 90% and a purity of 99.6% under optimized conditions: a 15:1 molar ratio of ammonia to the chloropropanediol, a reaction temperature of 50°C, and a reaction time of 4 hours, followed by molecular distillation.[10]

Core Applications in Drug Development and Chemical Industry

The utility of **(R)-3-Amino-1,2-propanediol** spans multiple high-value sectors, primarily driven by its bifunctional and chiral nature.

- **Non-Ionic X-Ray Contrast Media:** It is an irreplaceable raw material for producing several widely used non-ionic X-ray contrast agents, such as Iohexol and Iopamidol.[3][12][13] These agents are crucial for enhancing the visibility of internal body structures in medical imaging.
- **Chiral Synthon for APIs:** As a versatile chiral building block, it is integral to the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] Its structure is incorporated into antivirals, beta-blockers, and other therapeutics where stereochemistry is critical for efficacy and safety.[1][2]
- **Advanced Biomedical Materials:** In biotechnology, it serves as a reactant for creating lipid-like delivery molecules, known as lipidoids, which are used in RNA interference (RNAi) therapeutics for gene silencing.[1][14]
- **Cosmetics and Personal Care:** In cosmetic formulations, it functions as a humectant and moisturizing agent, improving skin hydration and texture due to its high affinity for water.[2][15][16]
- **Novel Solvents and Polymers:** Researchers are exploring its use as a hydrogen bond donor in the design of deep eutectic solvents, which are considered greener alternatives to volatile organic compounds (VOCs).[3][14] It also acts as an intermediate in the production of surfactants, emulsifiers, and resins.[15]



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Caption: Major applications derived from **(R)-3-Amino-1,2-propanediol**.

Featured Experimental Protocol: Selective N-Acylation

The selective reactivity of the amine group over the hydroxyl groups is a key feature exploited in synthesis. The following protocol describes a representative selective N-acylation, a foundational step in producing pseudo-ceramides and other complex molecules.^[13]

Objective: To selectively acylate the primary amine of 3-amino-1,2-propanediol in the presence of its two hydroxyl groups.

Materials:

- 3-Amino-1,2-propanediol
- Stearic Acid (or other fatty acid)

- Immobilized *Candida antarctica* lipase B (Novozym® 435) as a biocatalyst
- Suitable organic solvent (e.g., 2-methyl-2-butanol)
- Packed-bed bioreactor setup
- Analytical equipment for monitoring (HPLC, GC-MS)

Methodology:

- **System Preparation:** Set up a continuous flow packed-bed bioreactor and pack it with the immobilized lipase biocatalyst.
- **Substrate Solution:** Prepare a solution of 3-amino-1,2-propanediol and stearic acid in the chosen organic solvent. An equimolar ratio is a typical starting point.
- **Reaction Initiation:** Pump the substrate solution through the packed-bed reactor at a controlled flow rate and temperature. The enzymatic catalyst facilitates the selective formation of an amide bond between the amine group and the carboxylic acid.
- **Monitoring:** Collect effluent samples at regular intervals and analyze them using HPLC or GC to determine the conversion rate and product yield. The primary product will be N-stearyl-3-amino-1,2-propanediol.
- **Product Isolation:** Once the reaction reaches the desired conversion, the solvent is removed from the collected effluent, typically via rotary evaporation.
- **Purification:** The resulting crude product can be purified using techniques such as column chromatography or recrystallization to isolate the high-purity N-acylated product.

This enzymatic approach is favored for its high selectivity, mild reaction conditions, and sustainability compared to traditional chemical methods, preventing the need for protecting groups for the hydroxyl functions.

Safety, Handling, and Storage

Due to its corrosive nature, proper handling of **(R)-3-Amino-1,2-propanediol** is critical to ensure laboratory safety. It can cause severe skin burns and eye damage upon contact.^{[11][17]}

[\[18\]](#)

Table 2: Hazard and Safety Information

Category	Information
GHS Pictogram	GHS05 (Corrosion)
Signal Word	Danger
Hazard Statements	H314: Causes severe skin burns and eye damage. [17]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. [17] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [17] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. [17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [17]

Handling and Personal Protective Equipment (PPE):

- Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[\[18\]](#)[\[19\]](#)
- Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[19\]](#)
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[\[19\]](#)
- Respiratory Protection: If airborne concentrations are high, use a NIOSH-approved respirator with an appropriate filter.[\[19\]](#)

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[\[18\]](#)[\[19\]](#) The compound is hygroscopic and should be protected from moisture.[\[1\]](#)[\[19\]](#)

Conclusion

(R)-3-Amino-1,2-propanediol is a high-value chiral intermediate whose importance in the pharmaceutical and chemical industries cannot be overstated. Its unique structural attributes enable the synthesis of a diverse range of complex and stereochemically defined molecules. For scientists and developers, a deep understanding of its properties, synthetic routes, and safe handling practices is the foundation for innovation, whether in the pursuit of next-generation therapeutics, advanced medical imaging agents, or novel biomaterials.

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